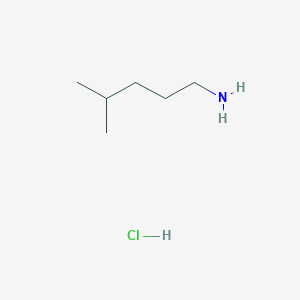
3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is a synthetic organic compound that features a quinazolinone core linked to a triazole ring through a phenyl-ethyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under reflux conditions.
Attachment of the Triazole Ring:
Linking the Phenyl-Ethyl Chain: The phenyl-ethyl chain is usually attached through nucleophilic substitution reactions, where the quinazolinone core is functionalized with a suitable leaving group, followed by reaction with the phenyl-ethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the CuAAC reaction to improve yield and efficiency, and employing automated synthesis platforms to streamline the multi-step process.
Types of Reactions:
Oxidation: The quinazolinone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction of the quinazolinone can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding dihydroquinazolinone.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Alkyl halides, sulfonates, under basic conditions with solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Quinazoline derivatives.
Reduction: Dihydroquinazolinone.
Substitution: Alkylated triazole derivatives.
科学研究应用
Chemistry: This compound serves as a versatile intermediate in organic synthesis, allowing for the construction of complex molecular architectures.
Biology: In biological research, it is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: In the pharmaceutical industry, it is used as a lead compound for drug development, particularly in the design of kinase inhibitors and other enzyme-targeted therapies.
作用机制
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide involves binding to specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing it to interact with active sites of enzymes, thereby inhibiting their activity. The triazole ring enhances binding affinity and specificity through additional hydrogen bonding and hydrophobic interactions.
相似化合物的比较
4-oxoquinazoline derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
1,2,3-triazole derivatives: These compounds contain the triazole ring and are known for their diverse pharmacological properties.
Uniqueness: The unique combination of the quinazolinone core and the triazole ring in 3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide provides a distinct scaffold that can be tailored for specific biological targets, offering a versatile platform for drug development.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and mechanism of action
属性
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c28-20(10-13-26-15-22-18-9-5-4-8-17(18)21(26)29)25-19(14-27-23-11-12-24-27)16-6-2-1-3-7-16/h1-9,11-12,15,19H,10,13-14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZMEGKDHGIPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2907287.png)
![1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone](/img/structure/B2907289.png)


![3-Formyl-N-spiro[2.4]heptan-7-yl-1H-indole-6-carboxamide](/img/structure/B2907293.png)
![[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride](/img/structure/B2907296.png)







